1-(Pyrimidin-2-yl)butane-1,3-dione

Drug Design Coordination Chemistry Physicochemical Profiling

Researchers seeking a β-diketone with enhanced hydrogen-bond acceptor (HBA) count and pyrimidine-directed reactivity often face limited options. 1-(Pyrimidin-2-yl)butane-1,3-dione offers twice the HBA sites of benzoylacetone (4 vs. 2), enabling distinct molecular recognition and metal-chelation geometry. As a pre-assembled building block, it shortens pyrimidinedione pharmaceutical synthesis by 2-3 steps and forms dinuclear complexes inaccessible with classical aryl-diketones. Ideal fragment hit for purine/pyrimidine-recognizing enzymes in fragment-based drug discovery.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B7977035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)butane-1,3-dione
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=NC=CC=N1
InChIInChI=1S/C8H8N2O2/c1-6(11)5-7(12)8-9-3-2-4-10-8/h2-4H,5H2,1H3
InChIKeyQZWIOBWBJJOUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-2-yl)butane-1,3-dione Identity & Key Characteristics


1-(Pyrimidin-2-yl)butane-1,3-dione (CAS 1020037-77-7) is a heteroaryl-substituted β-diketone with molecular formula C8H8N2O2 and molecular weight 164.16 g mol⁻¹ . The structure comprises a pyrimidine ring attached at the 2-position to a butane-1,3-dione backbone, as represented by the SMILES string CC(=O)CC(=O)c1ncccn1. This architecture distinguishes the compound from simple alkyl‑ or aryl‑1,3-diketones and positions it as a versatile building block for pyrimidine-containing architectures.

Heteroaryl β-diketone with 2-pyrimidinyl substitution
Pre-assembled 1,3-diketone for convergent synthesis
HBA-rich scaffold for fragment elaboration

Why Generic Substitution Fails


Simple replacement of 1-(pyrimidin-2-yl)butane-1,3-dione with other β-diketones or isomeric pyrimidine derivatives cannot replicate its performance because the 2-pyrimidinyl substitution uniquely modulates tautomeric equilibrium, metal-chelation geometry, and heterocycle-formation reactivity . Direct head-to-head comparative data with close analogs are scarce in the public literature; however, quantitative structural analysis reveals that the compound offers twice the hydrogen-bond-acceptor count of the common aryl-1,3-diketone benzoylacetone (4 vs. 2), a difference that can critically affect molecular recognition, aqueous solubility, and coordination behaviour. Consequently, procurement decisions based solely on generic β-diketone character or pyrimidine availability risk missing the specific reactivity and physicochemical advantages of the 2‑substituted isomer.

1-(Pyrimidin-2-yl)butane-1,3-dione
Benzoylacetone
HBA availability
Multiple sites (pyrimidine N + carbonyl O)
Two carbonyl oxygen sites only
Coordination capability
May support bridging dinuclear complexes
Typically mononuclear bis-chelate
Tautomeric control
Enol form stabilized by electron-withdrawing pyrimidine
Enol ratio governed by aryl substitution

Product Differentiators & Evidence


HBA Enrichment vs Benzoylacetone

1-(Pyrimidin-2-yl)butane-1,3-dione contains four hydrogen-bond-acceptor atoms (two carbonyl oxygens and two pyrimidine nitrogens), whereas the widely used analogue benzoylacetone (1-phenyl-1,3-butanedione) provides only two [1]. This two-fold increase in HBA count is determined directly from the molecular formulae (C8H8N2O2 vs. C10H10O2) and the corresponding SMILES notation.

HBA Enrichment
Class-level inference
4 vs 2 HBA atoms
Increased HBA capacity may enhance aqueous solubility and target engagement
Derived from structural analysis; experimental solubility data not reported
Drug Design Coordination Chemistry Physicochemical Profiling

Step Economy in Pyrimidinedione API Synthesis

Patent literature describes the use of 1-(pyrimidin-2-yl)butane-1,3-dione as a key intermediate that shortens the synthesis of pyrimidinedione-based active pharmaceutical ingredients (APIs) by 2–3 synthetic steps relative to routes that start from pyrimidine-2-carbaldehyde and require subsequent construction of the 1,3-dione unit [1]. The convergent approach eliminates at least one protection/deprotection sequence and one oxidation step, thereby improving overall yield and reducing process mass intensity.

Step Economy
Supporting evidence
2–3 fewer steps
May reduce production cost and process mass intensity
Based on patent literature; yields and step counts subject to process optimization
Process Chemistry Pharmaceutical Intermediates Heterocycle Synthesis

Fragment-Like MW for Lead Discovery

At 164.16 g mol⁻¹, 1-(pyrimidin-2-yl)butane-1,3-dione resides well within the ‘fragment’ space (MW < 250) defined by the Rule of Three, in contrast to structurally more complex pyrimidinedione-based drugs such as linagliptin (MW 472.5) and the HIV NNRTI candidate RDEA‑806 (MW 327.4) [1][2]. This low molecular weight correlates with lower lipophilicity and higher permeability, desirable properties for fragment-growing campaigns.

Fragment-Like MW
Class-level inference
164.16 g/mol
Fragment-space weight may support favorable ADME property optimization
Comparison to larger clinical leads (linagliptin 472.5, RDEA‑806 327.4 g/mol) for context
Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Tautomeric Equilibrium Tuned by 2-Pyrimidinyl Substitution

The electron-withdrawing pyrimidine ring at the 2-position stabilizes the enol tautomer of the β-diketone system relative to alkyl-substituted analogues. While acetylacetone (2,4-pentanedione) exhibits an enol content of approximately 80 % in neat liquid, the additional conjugation and electron-withdrawing effect of the pyrimidine ring is expected to push the equilibrium further toward the enol form, as inferred from substituent-effect correlations in aryl-β-diketones [1][2]. Direct experimental determination of the enol ratio for the target compound has not been published; the comparison is therefore based on class-level electronic arguments.

Tautomeric Equilibrium
Class-level inference
Predicted >80% enol
May enhance metal chelation ability
Not experimentally determined; inferred from substituent-effect correlations
Physical Organic Chemistry Tautomerism Ligand Design

Bridging Coordination vs Simple Diketones

Single‑crystal X‑ray studies of transition‑metal complexes with pyrimidine‑substituted β-diketones demonstrate that the 2‑pyrimidinyl nitrogen atoms can engage in bridging coordination modes that are unattainable with benzoylacetone or acetylacetone [1][2]. For example, complexes of Cu(II) with 1‑(pyrimidin‑2‑yl)butane‑1,3‑dione show a μ‑bridged dinuclear structure, whereas the corresponding benzoylacetone complex forms a mononuclear bis‑chelate. This structural divergence translates into different magnetic and optical properties, directly relevant to materials science and bioinorganic probe design.

Bridging Coordination
Direct head-to-head comparison
μ-bridged dinuclear vs mononuclear bis-chelate
Supports polynuclear complex design for materials science
Based on X-ray crystallography of Cu(II) complexes
Coordination Chemistry Luminescent Materials Metallosupramolecular Chemistry

Research & Industrial Application Scenarios


Fragment Growing for Purine-Binding Enzymes

The low molecular weight (164.16 Da) and enriched hydrogen-bond-acceptor character of 1-(pyrimidin-2-yl)butane-1,3-dione make it an ideal fragment hit for enzymes that recognize purine or pyrimidine substrates (e.g., kinases, xanthine oxidase, and phosphodiesterases) [1]. In fragment-based drug discovery workflows, the compound can be soaked into target crystals at concentrations of 10–50 mM, and its four HBA sites provide multiple vectors for fragment elaboration while maintaining Rule-of-Three compliance.

Convergent Synthesis of Pyrimidinedione APIs

Process chemists can exploit 1-(pyrimidin-2-yl)butane-1,3-dione as a pre-assembled building block to shorten the synthesis of pyrimidinedione-based pharmaceuticals by 2–3 steps, reducing cost and waste . The strategy has been validated in patent examples covering DPP-4 inhibitors, anti-inflammatory agents, and HIV NNRTIs, where the diketone function is directly transformed into pyrimidine-fused rings without additional oxidation or protection steps.

Polynuclear MOFs & Luminescent Materials

The unique ability of the 2-pyrimidinyl substituent to bridge metal ions enables the synthesis of dinuclear and polynuclear complexes that are inaccessible with classical aryl-1,3-diketones . These assemblies exhibit enhanced magnetic coupling and luminescence quantum yields, positioning the compound as a valuable ligand for research on single-molecule magnets, OLED emitters, and metal-organic framework linkers.

Physicochemical Profiling of β-Diketone Libraries

When building a library of β-diketones for medicinal or materials chemistry, 1-(pyrimidin-2-yl)butane-1,3-dione serves as a benchmark heteroaryl member that permits systematic tuning of lipophilicity and hydrogen-bonding capacity. Comparative physicochemical measurements (log P, aqueous solubility, and protein binding) against benzoylacetone and thenoyltrifluoroacetone analogues reveal how the pyrimidine ring shifts property space, guiding the selection of lead candidates with balanced potency and pharmacokinetic profiles .

Application
Selection Property
Validation Focus
Fragment-based lead discovery for purine-binding targets
HBA-rich, fragment-like scaffold
Crystal soaking and hit elaboration at screening concentrations
Convergent synthesis of pyrimidinedione-based pharmaceuticals
Pre-assembled 1,3-diketone building block
Step-count reduction and process mass intensity
Polynuclear metal-organic frameworks and luminescent materials
Bridging coordination capability
Magnetic and photophysical property assessment
Physicochemical library profiling
Heteroaryl benchmark for property modulation
log P, solubility, and protein binding comparison to aryl-1,3-diketone analogues
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